Triethanolamine

Catalog No.
S001508
CAS No.
102-71-6
M.F
C6H15NO3
C6H15NO3
(CH2OHCH2)3N
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethanolamine

CAS Number

102-71-6

Product Name

Triethanolamine

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol

Molecular Formula

C6H15NO3
C6H15NO3
(CH2OHCH2)3N

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2

InChI Key

GSEJCLTVZPLZKY-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CCO

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible
In water, 1.0X10+6 mg/L (miscible) at 25 °C
Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%)
Soluble in chloroform
Slightly soluble in petroleum ether
1000 mg/mL
Solubility in water: miscible

Synonyms

2,2',2''-nitrilotriethanol, triethanolamine, triethanolamine acetate, triethanolamine citrate, triethanolamine citrate (1:1), triethanolamine copper salt, triethanolamine hydrochloride, triethanolamine iodohydrate, triethanolamine maleate, triethanolamine phosphate, triethanolamine sulfate, triethanolamine sulfate (2:1), triethanolamine sulfite (1:1), triethanolamine tartrate (1:1), (R-(R*,R*))-isomer, triethanolamine titanium salt, triethanolammonium chloride, trolamine

Canonical SMILES

C(CO)N(CCO)CCO

Description

The exact mass of the compound Triethanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)miscible6.70 min water, 1.0x10+6 mg/l (miscible) at 25 °cmiscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%)soluble in chloroformslightly soluble in petroleum ether1000 mg/mlsolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36718. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

  • TEA functions as a buffer by accepting or releasing protons, helping maintain a stable pH in a solution. This property is crucial for biological experiments where precise pH control is essential for enzyme activity, protein stability, and other biological processes.[Source: National Center for Biotechnology Information ""]

Chelating Agent

  • TEA can form complexes with metal ions, effectively sequestering them. This characteristic makes TEA valuable in research involving metal ion removal or studying their interactions with other molecules. [Source: Sigma-Aldrich ""]

Note

While TEA can complex with some metal ions, it's important to consult specific research on the interaction between TEA and the particular metal ion of interest for optimal chelation.

Cell Culture Applications

  • TEA is sometimes used in cell culture media to neutralize acidic byproducts produced by cells, thereby helping maintain a suitable pH for cell growth. [Source: American Type Culture Collection ""]

Important Note

TEA concentration and suitability for specific cell lines should be determined by consulting relevant scientific literature or contacting cell culture product suppliers.

Organic Synthesis

  • TEA serves as a reactant or catalyst in various organic synthesis reactions. For instance, it can participate in esterification reactions or act as a base for deprotonation steps. [Source: ScienceDirect ""]

Triethanolamine is an organic compound with the chemical formula N CH2CH2OH 3\text{N CH}_2\text{CH}_2\text{OH }_3. It is a colorless to pale yellow viscous liquid with a weak ammoniacal odor. As a tertiary amine and triol, it contains three hydroxyl groups, making it an amphoteric compound that can act as both an acid and a base. This property enables it to stabilize pH levels in various formulations. Triethanolamine is produced primarily through the ammonolysis of ethylene oxide, yielding a mixture of monoethanolamine, diethanolamine, and triethanolamine itself, which are then separated for commercial use .

The mechanism of action of TEA depends on the specific application. Here are two notable examples:

  • Buffering: TEA acts as a buffer by accepting protons from acids and donating them to bases. This helps maintain a constant pH in a solution, which is crucial for many biological and chemical reactions.
  • Surfactant Action: TEA can reduce the surface tension of liquids, allowing for better dispersion and emulsification. This property makes TEA valuable in detergents, cosmetics, and other cleaning formulations.

While TEA is generally considered safe for most cosmetic applications, potential hazards exist:

  • Skin Irritation: Prolonged or repeated exposure to TEA can cause skin irritation, especially in individuals with sensitive skin.
  • Eye Irritation: TEA can irritate the eyes upon contact.
  • Inhalation Irritation: Inhalation of TEA mist may irritate the respiratory tract.
  • Carcinogenicity: Some studies suggest a possible link between occupational exposure to TEA and an increased risk of certain cancers. However, more research is needed to confirm this association.

Triethanolamine readily reacts with acids to form salts and water in exothermic reactions. It also absorbs carbon dioxide from the air in the presence of moisture, forming carbonate and bicarbonate salts. In industrial applications, it is involved in several important reactions, including:

  • Neutralization: Triethanolamine neutralizes fatty acids, which is essential in producing emulsifiers.
  • Formation of Salts: It reacts with strong acids to form triethanolammonium salts, which are often more soluble than their alkali metal counterparts .

The primary method for synthesizing triethanolamine involves the reaction of ethylene oxide with aqueous ammonia under controlled conditions. The process typically occurs at temperatures between 30-40 °C and pressures ranging from 71 to 304 kPa. By adjusting the stoichiometry of the reactants—specifically the ratios of ethylene oxide and ammonia—manufacturers can influence the yield of mono-, di-, and triethanolamines. The final product is purified through vacuum distillation to achieve high purity levels .

Triethanolamine is widely utilized across various industries due to its versatile chemical properties:

  • Surfactants: It serves as a key ingredient in emulsifiers for cosmetics, personal care products (e.g., lotions and creams), and household cleaners.
  • Cement Production: Used as an organic additive to enhance the grinding process of cement clinker.
  • Corrosion Inhibitor: Employed in metalworking fluids and ultrasonic testing solutions to prevent rust.
  • Soldering Flux: Acts as a major component in liquid organic fluxes for aluminum soldering .

Research has shown that triethanolamine interacts with various substances, which can lead to different biological effects:

  • Skin Absorption: Studies indicate that triethanolamine enhances its own penetration through skin, with significant absorption rates observed in animal models.
  • Allergic Reactions: Some studies have reported contact allergies associated with triethanolamine-containing products, particularly in sunscreens and ear drops.
  • Environmental Impact: Triethanolamine has potential acute and chronic toxicity effects on aquatic species, necessitating careful management when released into water systems .

Triethanolamine shares structural similarities with other ethanolamines but possesses unique properties due to its triol structure. Here are some comparable compounds:

CompoundStructure TypeUnique Properties
MonoethanolaminePrimary amineLess viscous; used primarily as a building block
DiethanolamineSecondary amineHigher toxicity; often used as a corrosion inhibitor
TetraethanolamineQuaternary amineMore complex; used in specialized applications

Triethanolamine's unique combination of three hydroxyl groups allows it to function effectively as both an emulsifier and a pH stabilizer compared to its simpler counterparts. Its amphoteric nature further distinguishes it from other ethanolamines, enabling broader applications across various formulations .

Physical Description

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999)
Liquid
Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS]
Solid
COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
Oily liquid with a mild ammonia odor.

Color/Form

Viscous liquid
Colorless
Pale-yellow

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

149.10519334 g/mol

Monoisotopic Mass

149.10519334 g/mol

Boiling Point

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992)
350 °C
BP: 335.4 °C
335.40 °C. @ 760.00 mm Hg
335.4 °C
635.7 °F (decomposes)

Flash Point

365 °F (NTP, 1992)
179 °C
179 °C (354 °F) - closed cup
190.5 °C (Open cup)
354 °F (179 °C) (closed cup)
365 °F

Heavy Atom Count

10

Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.1 (Air = 1)
Relative vapor density (air = 1): 5.1
5.14

Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C
Relative density (water = 1): 1.1
1.13

LogP

-1.59
-1.0 (LogP)
log Kow = -1.00
-1.00
-2.3 (not explosive)

Odor

Slight ammonical odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides and hydrogen cyanides/.

Melting Point

70.9 °F (NTP, 1992)
21.5 °C
Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/
20.5 °C
21.6 °C
70.9 °F

UNII

9O3K93S3TK

Related CAS

64114-46-1
10017-56-8 (unspecified phosphate salt)
14806-72-5 (unspecified acetate)
15879-01-3 (unspecified titanium salt)
20261-61-4 (sulfate[2:1])
29340-81-6 (unspecified citrate salt)
31089-39-1 (unspecified copper salt)
41397-50-6 (unspecified maleate)
57155-85-8 (citrate[1:1])
61542-02-7 (sulfite[1:1])
637-39-8 (unspecified hydrochloride)
7376-31-0 (unspecified sulfate salt)

GHS Hazard Statements

Aggregated GHS information provided by 6585 companies from 33 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5261 of 6585 companies. For more detailed information, please visit ECHA C&L website;
Of the 30 notification(s) provided by 1324 of 6585 companies with hazard statement code(s):;
H302 (12.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (82.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (12.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Triethanolamine is a colorless to pale-yellow viscous liquid. It has a slight ammonia smell. It mixes easily with water. USE: Triethanolamine is an important commercial chemical. Triethanolamine is used in dry cleaning and wool scouring. It is found in cosmetics, household detergents, metalworking fluids, polishes and emulsions. It is also used in paper and wood processing. Triethanolamine is used as an antifoam agent, water repellant, dispersion agent, corrosion inhibitor, softening agent, emulsifier, humectant, plasticizer and pharmaceutical alkalizing agent. It is registered for use in food and food products. EXPOSURE: Workers that produce or use triethanolamine may breathe in vapor or have direct skin contact. The general population may be exposed by dermal contact with consumer products that contain triethanolamine. If triethanolamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It will be in or on particles in the air that eventually fall to the ground. It is not expected to be broken down by sunlight in air. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It is broken down by microorganisms, and is not expected to build up in fish. RISK: Skin irritation, eczema, and allergic reactions have been reported in humans following direct skin contact. The incidence of cancer was not increased in workers exposed to triethanolamine (and other chemicals) in cutting fluids. Data on the potential for triethanolamine to produce other toxic effects in humans were not available. Liver, kidney and nerve damage and weight loss occurred in laboratory animals following repeated oral or dermal exposure at high doses. Evidence for the carcinogenic potential is inconsistent in laboratory animals, with limited evidence of increased tumors in the lymphoid tissues, primarily the thyroid. No evidence of increased abortion or birth defects was observed in laboratory animals exposed to triethanolamine during pregnancy. Data on the potential for triethanolamine to cause infertility in laboratory animals were not available. The potential for triethanolamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Trolamine is used as an alkalizing agent, surfactant, and counter-ion in cosmetic and pharmaceutical formulations. It is not considered to be an active pharmacological ingredient and so has no official indication.

Therapeutic Uses

/EXPL THER/ This multicentered phase III trial was designed to compare an emulsion containing trolamine against the usual supportive care within each participating institution for patients with head and neck cancer undergoing radiation therapy. Patients with biopsy-proven squamous cell carcinoma of the oral cavity, oropharynx, hypopharynx, or larynx were randomly assigned to one of the following treatments: prophylactic trolamine emulsion, interventional trolamine emulsion, or declared institutional preference. The primary outcome was the reduction in grade 2 or higher skin toxicity, as per National Cancer Institute Common Toxicity Criteria version 2.0. Secondary outcomes included patient-reported quality of life (QOL). From October 2000 to April 2002, 547 patients from 51 institutions were entered onto the trial. The average age was 59 years. Patients were predominately male (79%) and most continued to use tobacco products (52%). The rates of grade 2 or higher radiation dermatitis were 79%, 77%, and 79% in the prophylactic, interventional, and institutional preference arms of the study, respectively. No significant differences in QOL were found. The results of this trial demonstrate no advantage for the use of trolamine in reducing the incidence of grade 2 or higher radiation dermatitis or improving patient-reported QOL. The use of 15 different local standards of care highlights the need to continue research that will result in evidence-based recommendations to reduce the burden of radiation dermatitis.
Triethanolamine salicylate has also been used as a nonsteroidal anti-inflammatory. Triethanolamine USP is also used as a pharmaceutical adjuvant or alkalizing agent, and in combination with a fatty acid (e.g., oleic acid, stearic acid) as an emulsifier (the triethanolamine soap formed lowers the surface tension of the aqueous phase). /Triethanolamine salicylate/

Pharmacology

Acts as a surfactant or alkalizing agent to aid in emulsification and solubilizing of compounds or in raising the pH of a solution [A27174]

ATC Code

D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX12 - Trolamine

Mechanism of Action

As an amine, trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution.

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992)
0.00000359 [mmHg]
3.59X10-6 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 25 °C:
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

102-71-6
15879-01-3
64114-46-1

Absorption Distribution and Excretion

Dermal absorption of trolamine increases with the dose. This has been found to range from 19-28% in rats with doses of 68-276 mg/kg in 190 μL of acetone without occlusion and from 60-80% in mice with doses of 79-1120 mg/kg in the same volume of acetone.
When orally administered to rats, the 53% of the trolamine dose was found to be excreted in the urine and 20% in the feces. 98% was excreted in the urine with intravenous administration.
The elimination of 14(C)triethanolamine from the blood of mice administered 1.0 mg/kg bw iv showed first-order biphasic kinetics with a rapid (0.58-hr half life) and a slow phase (10.2-hr half-life). The slow phase half-lives for elimination of triethanolamine in mice after dermal exposure to 1000 and 2000 mg/kg bw in acetone were 9.7 hr and 18.6 hr. Skin absorption rates (as blood concentration-time curves) after dermal application of aqueous and neat 14(C)triethanolamine to mouse skin (2000 mg/kg bw, enclosed by a glass ring) showed no significant change with the use of water as the vehicle.
In a dermal pharmacokinetic study, (14)C-triethanolamine was absorbed more slowly and less extensively in F344 rats than in C3H/HeJ mice. 48 hr after dermal application of (14)C-triethanolamine to mice (1,000 mg/kg dose), about 60% of the radioactivity was recovered from the urine and about 20% was recovered in the feces; less than 10% of the radioactivity was found in skin at the site of application. It was concluded that triethanolamine does not undergo extensive biotransformation in mice, since greater than 95% of the radioactivity recovered from the urine was identified as the parent compound.
Triethanolamine was rapidly absorbed in orally dosed rats, and subsequently excreted mainly as unchanged parent compound in the urine. 24 hr after oral administration of triethanolamine (single dose of 2-3 mg/kg), 53% and 20% of the administered dose was recovered as the parent compound in the urine and feces, respectively.
...After single oral administration to male rats, the excretion ratios of unchanged /triethanolamine/ in the urine and feces for one day were 53% and 20% of the dose, respectively.
For more Absorption, Distribution and Excretion (Complete) data for TRIETHANOLAMINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Trolamine is excreted mostly as the unchanged compound. No diethanolamine or ethanolamine has been found. Very small amounts of trolamine glucuronide have been detected but not quantified.
...N-nitrosodiethanolamine, known carcinogen and mutagen, ...may not be the main mutagenic product.
After multiple oral administration to male and female rats, triethanolamine was mainly excreted unchanged. The urinary and fecal excretion ratio of unchanged triethanolamine remained constant throughout the treatment period (for five to six days) in both males and females. A small amount of triethanolamine (1.4-2.7%) was excreted as glucuronide conjugates.
The biotransformation of 14(C)triethanolamine to monoethanolamine and diethanolamine was specifically investigated in mice after both intravenous and dermal treatments. Neither of the hypothetical metabolites was detected in urine (by mass spectral analysis), whereas more than 95% of the radioactivity detected in urine was identified as unchanged triethanolamine. In vitro, triethanolamine had an inhibitory effect on the incorporation of 32(P)phosphate into phospholipids from rabbit and human tissues. Cytochrome P450 monooxygenasedependent oxidative N-dealkylation of triethanolamine does occur in microorganisms, with formation of diethanolamine, ethanolamine and glyoxylate as reaction products.
To determine potential nitrosation of triethanolamine (TEA) to N-nitrosodiethanolamine (NDELA) at different physiological conditions of the GI tract, in vitro NDELA formation was examined in aqueous reaction mixtures at several pHs (2-10) adjusted with acetic, sulfuric or hydrochloric acids or in cultures of mouse cecal microflora incubated. In vivo NDELA formation was also determined in blood, ingesta, and urine of female B6C3F1 mice after repeated dermal, most relevant human route, or single oral exposure to 1000 mg/kg TEA in the presence of high oral dosages of NaNO(2). Appropriate diethanolamine (DEA) controls were included to account for this impurity in the TEA used. Samples were analyzed for NDELA using GC/MS. The highest degree of nitrosation of TEA to NDELA (approximately 3%) was observed in the in vitro cultures at pH 4 and acetic acid with lower amounts obtained using sulphuric acid ( pproximately 1.3%) and hydrochloric acid (approximately 1.2%). At pH 7, <1% of the TEA was nitrosated to NDELA and at pH 2 (HCl) or pH 10 (NaOH) no NDELA was found above the limit of detection. In incubated cultures containing cecal microflora and nutrient broth, only 0.68% of TEA was nitrosated to NDELA. No NDELA was formed in rats repeatedly dermally dosed with TEA at the limits of detection in blood (0.001 ug/mL, ppm), ingesta (0.006 ug/mL, ppm), and urine (0.47 ug/mL, ppm). Levels of NDELA measured in blood and ingesta after a single oral dose of TEA and NaNO(2) were less than those in DEA controls. These findings in toto confirm the lack of any significant formation of NDELA from TEA in vivo.
For more Metabolism/Metabolites (Complete) data for TRIETHANOLAMINE (6 total), please visit the HSDB record page.

Associated Chemicals

Triethanolamine hydrochloride;637-39-8

Wikipedia

Triethanolamine

Biological Half Life

The elimination of 14(C)triethanolamine from the blood of mice administered 1.0 mg/kg bw intravenously showed first-order biphasic kinetics with a rapid (0.58-hr half life) and a slow phase (10.2-hr half-life). The slow phase half-lives for elimination of triethanolamine in mice after dermal exposure to 1000 and 2000 mg/kg bw in acetone were 9.7 hr and 18.6 hr.
The blood half-life of triethanolamine equivalents after iv injection (1 mg/kg) or dermal application (1000 mg/kg) of (14)C-triethanolamine in mice was about 9.5 hr.

Use Classification

EPA Safer Chemical Functional Use Classes -> Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Cosmetics -> Buffering
Plastics -> Polymer Type -> N.a.
Plastics -> Other functions -> Pigment
Plastics -> Other stabilisers

Methods of Manufacturing

Ethanolamines are produced on an industrial scale exclusively by reaction of ethylene oxide with excess ammonia, this excess being considerable in some cases. The reaction of ethylene oxide with ammonia takes place slowly and is accelerated by water. Anhydrous procedures employ a fixed-bed catalyst consisting of an organic ion-exchange resin or thermally more stable acidic inorganic clays or zeolites. In all conventional processes, reaction takes place in the liquid phase, and the reactor pressure is usually sufficiently large to prevent vaporization of ammonia and ethylene oxide at the reaction temperature. In current procedures, ammonia concentrations in water between 50 and 100%, pressures up to 16 MPa, reaction temperatures up to 150 °C, and an excess up to 40 mol of ammonia per mole of ethylene oxide are used. The reaction is highly exothermic; the enthalpy of reaction is about 125 kJ per mole of ethylene oxide. ... Product distribution of the three ethanolamines can be controlled by appropriate choice of the ammonia:ethylene oxide ratio. A higher diethanolamine or triethanolamine content can also be obtained by recycling monoethanolamine or diethanolamine to the reactor or by treating them with ethylene oxide in a separate unit. ... In all industrial processes, complete conversion to the three ethanolamines, without significant formation of byproducts, is achieved.
Produced along with mono- and diethanolamine by ammonolysis of ethylene oxide.
Triethanolamine is produced by reacting 3 moles of ethylene oxide with 1 mole of ammonia; additional ethylene oxide will continue to react to produce higher ethylene oxide adducts of triethanolamine. Typically, ethylene oxide is reacted with ammonia in a batch process to produce a crude mixture of approximately one-third each ethanolamine, diethanolamine, and triethanolamine. The crude mixture is later separated by distillation.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Paper Manufacturing
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Plastics Product Manufacturing
Utilities
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Wood Product Manufacturing
Construction
Ethanol, 2,2',2''-nitrilotris-: ACTIVE
Ethanol, 2,2',2''-nitrilotris-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
General industry production ratios are triethanolamine 37%; monoethanolamine 32% and diethanolamine 31%
Annual capacity = 1,035 million pounds
Migration of cellulose acetate constituents into contact fluids was found to be negligible (traces). At 40 °C, ... /triethanolamine/ was discovered in the extract in concentration of 1.4 mg/L and was therefore subsequently eliminated from cellulose acetate formulation.
Triethanolamine is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 3.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule

Analytic Laboratory Methods

NIOSH Method 3509 Aminoethanol Compounds II Issue 5/15/89. Ion chromatography, ion pairing. Working range 0.1-5 ppm for 100 mL sample. Limit of detection 0.02 mg/sample, limit of quantitation 0.06 mg/sample.
Method: OSHA PV2141; Procedure: gas chromatography using a flame ionization detector; Analyte: triethanolamine; Matrix: air; Detection Limit: 420 ug/cu m.
Method: EPA-RCA 8321B; Procedure: high performance liquid chromatography-thermospray-mass spectrometry (HPLC-TSP-MS) or ultraviolet (UV) detection; Analyte: triethanolamine; Matrix: various; Detection Limit: not provided.
... Alkanolamines are analyzed by gas chromatography or wet test methods. /Alkanolamines/
For more Analytic Laboratory Methods (Complete) data for TRIETHANOLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The nitrogen mustards bis(2-chloroethyl)ethylamine (HN1), bis(2-chloroethyl)methylamine (HN2), and tris(2-chloroethyl)amine (HN3) have the potential to be used as chemical terrorism agents because of their extreme vesicant properties. We modified a previously reported method to incorporate automated solid-phase extraction, improve chromatography, and include the urinary metabolite for HN3. The improved method was used to measure levels of the urinary metabolites N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA), and triethanolamine (TEA) in rats dosed with HN1, HN2, and HN3, respectively, and to establish background levels of EDEA, MDEA, and TEA in human urine samples from a population with no known exposure to nitrogen mustards. Rat dosing experiments confirmed that EDEA, MDEA, and TEA could be detected in urine for at least 48 h after exposure to HN1, HN2, and HN3, respectively. Substantial amounts of EDEA (89 ng/mL), MDEA (170 ng/mL), and TEA (1105 ng/mL) were measured in the urine of rats exposed to 10 mg HN1, HN2, and HN3, respectively, 48 h after exposure. The background concentrations for TEA in the human population ranged from below the limit of detection (LOD 3 ng/mL) to approximately 6500 ng/mL. Neither EDEA (LOD 0.4 ng/mL) nor MDEA (LOD 0.8 ng/mL) was detected above the LOD in the human samples.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.

Interactions

...Triethanolamine was not mutagenic to Bacillus subtilis by itself, but it became mutagenic after reacting with sodium nitrite under acidic conditions or when the mixture was heated.
Cutting fluids are widely used in the metal-machining industry to lubricate and reduce heat generation when metals are cut by a metal-cutting tool. These cutting fluids have caused occupational irritant contact dermatitis (OICD), and many of the additives used in these cutting fluid mixtures are thought to be responsible for OICD in workers. The purpose of this study was to assess single or various combinations of these additives in initiating the OICD response following an acute 8-hour exposure in porcine skin in vivo and in vitro using the isolated perfused porcine skin flap (IPPSF) and human epidermal keratinocytes (HEK). Pigs (n = 4) were exposed to 5% mineral oil (MO) or 5% polyethylene glycol (PEG) aqueous mixtures containing various combinations of 2% triazine (TRI), 5% triethanolamine (TEA), 5% linear alkylbenzene sulfonate (LAS), or 5% sulfurized ricinoleic acid (SRA). Erythema and edema were evaluated and skin biopsies for histopathology were obtained at 4 and 8 hours. IPPSFs (n = 4) were exposed to control MO or PEG mixtures and complete MO or PEG mixtures, and perfusate samples were collected hourly to determine interleukin- (IL-) 8 release. The only significant (p < 0.05) mixture effects observed in IPPSFs were with SRA + MO that caused an increase in IL-8 release after 1 or 2 hours' exposure. In vivo exposure to TRI alone appeared to increase erythema, edema, and dermal inflammation compared to the other additives, while SRA alone was least likely to initiate a dermal inflammatory response. In 2-component mixture exposures, the presence of TRI appeared to increase the dermal inflammatory response at 4 and 8 hours especially with the PEG mixtures. In the 3- and 4-component mixtures, MO mixtures are more likely to incite an inflammatory response than PEG mixtures. TRI exhibited the highest toxicity toward HEK, which correlates well to the in vivo irritation and morphology results. In summary, these preliminary studies suggest that the biocide, TRI, is the more potent of the 4 performance additives in causing dermal irritation, and this may vary depending on whether the worker is exposed to a synthetic (PEG)- or MO-based fluid. These findings will however require further clinical studies to validate these acute dermal effects as well as human cumulative irritation following exposure to similar cutting fluid formulations in the workplace.

Stability Shelf Life

Stable under recommended storage conditions.
Very hygroscopic... turns brown on exposure to air and light.

Dates

Modify: 2023-09-12
[1]. Aydo?an C et al. Open-tubular CEC with a new triethanolamine bonded stationary phase for biomolecule separation. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:27-32.

[2]. Poortavasoly H et al. Aminolysis of polyethylene terephthalate surface along with in situ synthesis and stabilizing ZnO nanoparticles using triethanolamine optimized with response surface methodology. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:495-503.

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